Nitrodenafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

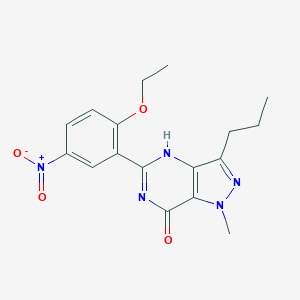

5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMINGHHRIRWKPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611630 |

Source

|

| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-99-1 |

Source

|

| Record name | Nitrodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nitrodenafil mechanism of action on phosphodiesterase-5

An In-Depth Technical Guide to the Mechanism of Action of Phosphodiesterase-5 (PDE5) Inhibitors

A Note on Terminology: The topic specified "Nitrodenafil." As this is not a recognized pharmaceutical agent, this guide will focus on the extensively researched and well-understood class of Phosphodiesterase-5 (PDE5) inhibitors, using Sildenafil as the primary exemplar. The principles and mechanisms discussed are broadly applicable to other drugs in this class, such as Tadalafil and Vardenafil.

Introduction

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological signaling pathways, primarily known for its role in regulating smooth muscle tone.[1] It achieves this by specifically hydrolyzing the second messenger, cyclic guanosine monophosphate (cGMP).[2] The discovery and development of selective PDE5 inhibitors, beginning with Sildenafil, marked a significant advancement in pharmacology, providing effective oral therapies for conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][4][5] This guide offers a detailed examination of the molecular and cellular mechanisms by which these inhibitors exert their effects, intended for researchers, scientists, and professionals in drug development. We will explore the underlying biochemistry of the cGMP pathway, the specific molecular interactions at the enzyme's active site, and the validated experimental protocols used to characterize these potent therapeutic agents.

The Physiological Role of the Nitric Oxide/cGMP Signaling Pathway

To comprehend the action of a PDE5 inhibitor, one must first understand the signaling cascade it modulates. The nitric oxide (NO)/cGMP pathway is a fundamental mechanism for inducing smooth muscle relaxation, a process critical for vasodilation.[6]

Mechanism of Signal Transduction: The process is initiated by the release of nitric oxide (NO) from endothelial cells or non-adrenergic, non-cholinergic (NANC) nerve endings, often in response to sexual stimulation or other physiological signals.[7][8] NO, a diffusible gas, traverses cell membranes and enters adjacent smooth muscle cells. Here, it binds to and activates the enzyme soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[10]

Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, culminating in smooth muscle relaxation.[11] In vascular tissues like the corpus cavernosum of the penis or the pulmonary arteries, this relaxation allows for increased blood flow.[12][13]

Signal Termination by PDE5: The physiological effects of cGMP are transient and tightly regulated. The signal is terminated by the action of phosphodiesterases, which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP).[14][15] PDE5 is highly specific for cGMP and is the predominant PDE isoenzyme in the corpus cavernosum and pulmonary vasculature, making it a prime therapeutic target.[16][17]

Molecular Mechanism of Competitive Inhibition at the PDE5 Active Site

PDE5 inhibitors function as competitive antagonists of cGMP at the enzyme's catalytic site.[11] Their molecular structure contains a core that mimics the guanine base of cGMP, allowing them to fit snugly into the same binding pocket.[3]

The PDE5 Catalytic Domain: The catalytic domain of PDE5 is a deep pocket composed of several sub-regions.[18] The active site contains a coordinated metal ion cluster (typically zinc and magnesium) that is essential for the hydrolysis of cGMP. Key amino acid residues within this pocket form specific hydrogen bonds and hydrophobic interactions with the substrate.[19]

Inhibitor Binding and Action: A PDE5 inhibitor, such as Sildenafil, occupies this active site, preventing cGMP from binding.[9][15] By physically blocking the substrate's access to the catalytic machinery, the inhibitor effectively halts the degradation of cGMP.[3] This competitive inhibition is reversible. The consequence is a sustained elevation of intracellular cGMP levels as long as there is an upstream stimulus producing NO and, subsequently, cGMP.[16] This enhancement of the natural signaling pathway leads to a more profound and prolonged smooth muscle relaxation.[7] It is critical to recognize that PDE5 inhibitors do not initiate this pathway; they require an initial physiological stimulus (e.g., sexual arousal) to be effective.[3][16]

Quantifying Inhibitor Potency (IC50) and Selectivity

A crucial aspect of drug development is quantifying an inhibitor's potency and its selectivity for the intended target over other related enzymes.

-

Potency (IC50): The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[9] A lower IC50 value indicates a more potent inhibitor.[20]

-

Selectivity: There are at least 11 families of phosphodiesterases in the human body, each with different substrate specificities (cAMP or cGMP) and tissue distributions.[21] An ideal therapeutic inhibitor should be highly selective for its target enzyme to minimize off-target side effects. For PDE5 inhibitors, selectivity is particularly important with respect to:

-

PDE6: Found almost exclusively in the retina and involved in phototransduction. Cross-inhibition of PDE6 by less selective PDE5 inhibitors (like Sildenafil) can lead to transient visual disturbances.[7][21]

-

PDE11: Found in skeletal muscle, the prostate, and other tissues. Tadalafil shows some inhibition of PDE11, which has been linked to myalgia (muscle pain) in some patients.[7][19][21]

-

The causality behind prioritizing selectivity is clear: a highly selective drug ensures that the therapeutic action is localized to the target pathway, thereby providing a better safety profile and reducing the incidence of adverse effects stemming from the modulation of unintended signaling cascades.

Comparative Inhibitor Potency and Selectivity Data

The following table summarizes the in vitro IC50 values for three common PDE5 inhibitors against PDE5 and key off-target isoenzymes.

| Inhibitor | IC50 for PDE5 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |

| Sildenafil | 3.7 | ~10x | >1000x |

| Vardenafil | 0.091 | ~15x | >1000x |

| Tadalafil | 1.8 | >2000x | ~7x |

Data compiled from Blount et al. (2004) and other sources. Ratios are approximate and represent the fold-selectivity for PDE5 over the other isoenzyme (higher is more selective).[22]

Core Experimental Protocols for Inhibitor Characterization

The mechanism of action of any drug must be validated through rigorous, reproducible experimental protocols. These systems are designed to be self-validating by including positive and negative controls and providing quantifiable, objective endpoints.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (IC50 Determination)

Causality and Rationale: This is the foundational experiment to confirm that a compound directly inhibits PDE5 enzymatic activity and to quantify its potency. By measuring the rate of cGMP hydrolysis across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50. This protocol provides direct, unambiguous evidence of target engagement.

Methodology (Example using a Fluorescence Polarization Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor (e.g., Sildenafil) in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).

-

Dilute recombinant human PDE5 enzyme to a working concentration in the reaction buffer.

-

Prepare a solution of a fluorescently-labeled cGMP analog (substrate).

-

-

Assay Plate Setup:

-

Using a multi-well microplate (e.g., a 384-well plate), perform a serial dilution of the test inhibitor to create a range of concentrations.

-

Include "no inhibitor" wells for 100% activity control (negative control).

-

Include wells with a known, potent inhibitor for 0% activity control (positive control).

-

-

Enzymatic Reaction:

-

Add the PDE5 enzyme to all wells except for a "no enzyme" blank.

-

Add the serially diluted test inhibitor to the appropriate wells.

-

Initiate the reaction by adding the fluorescent cGMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

Stop the reaction (often by adding a stop solution containing a high-affinity binding partner for the hydrolyzed product, 5'-GMP).

-

Read the fluorescence polarization (FP) on a suitable plate reader. High FP indicates unhydrolyzed substrate (inhibition), while low FP indicates hydrolysis.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

-

Protocol 2: Structural Analysis via X-ray Crystallography

Causality and Rationale: While kinetic assays confirm that a compound inhibits PDE5, X-ray crystallography reveals how. This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the enzyme's active site. This atomic-level detail is the ultimate validation of the competitive binding mechanism and is invaluable for structure-activity relationship (SAR) studies and the rational design of new, more potent, and selective inhibitors.[19]

Methodology Overview:

-

Protein Expression and Purification: High-purity, active PDE5 catalytic domain is produced using a recombinant expression system (e.g., E. coli or insect cells) and purified via chromatography.

-

Co-crystallization: The purified PDE5 is incubated with a molar excess of the inhibitor to ensure saturation of the active sites. This protein-ligand complex is then subjected to crystallization screening under various conditions (pH, temperature, precipitants).

-

X-ray Diffraction: Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.

-

Structure Determination and Refinement: The diffraction pattern is computationally processed to generate an electron density map. An atomic model of the protein-inhibitor complex is built into this map and refined to yield the final, high-resolution 3D structure, revealing the precise orientation and interactions of the inhibitor within the active site.

Conclusion

The mechanism of action of PDE5 inhibitors like Sildenafil is a well-defined example of targeted pharmacological intervention. By competitively inhibiting the PDE5 enzyme, these drugs prevent the degradation of cGMP, thereby amplifying the natural NO/cGMP signaling pathway responsible for smooth muscle relaxation and vasodilation.[3][16] The therapeutic success of these agents is grounded in the high concentration of PDE5 in target tissues and the ability to design molecules with sufficient potency and selectivity.[1][7] The characterization of this mechanism, from cellular signaling pathways to atomic-level interactions, has been made possible by a suite of robust and self-validating experimental protocols, including enzyme kinetic assays and X-ray crystallography, which together provide a comprehensive and trustworthy understanding of how these important drugs work.

References

-

Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibitors. International Journal of Clinical Practice, 58(s142), 11-16. [Link]

-

Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Binding of tritiated sildenafil, vardenafil, or tadalafil to phosphodiesterase-5 from human corpus cavernosum. Journal of Urology, 172(5 Pt 1), 2058-2062. [Link]

-

Medical News Today. (2023). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]

-

Wikipedia. (2024). Phosphodiesterase type 5 inhibitor. Wikipedia. [Link]

-

Urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. [Link]

-

Centro Global de Ciudades. (2025). How Do Sex Pills Work? Science Behind Male Enhancement. Centro Global de Ciudades. [Link]

-

Kilic, O., et al. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1368-1386. [Link]

-

Shindel, A. W. (2019). Novel Oral Pharmacotherapies for ED: Are PDE5 Inhibitors the Final Answer? Grand Rounds in Urology. [Link]

-

Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Biomedicine & Pharmacotherapy, 134, 111128. [Link]

-

National Center for Biotechnology Information. (2023). Sildenafil. StatPearls. [Link]

-

Lee, H., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Food and Chemical Toxicology, 115, 34-40. [Link]

-

National Center for Biotechnology Information. (2024). Tadalafil. StatPearls. [Link]

-

ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]

-

Klee, S., et al. (2006). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 18(S1), S13-S18. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vardenafil Hydrochloride? Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tadalafil? Patsnap Synapse. [Link]

-

BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

-

Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. VBN Components. [Link]

-

Keating, G. M., & Scott, L. J. (2003). Vardenafil. Drugs, 63(23), 2673-2703. [Link]

-

Wikipedia. (2024). Sildenafil. Wikipedia. [Link]

-

Inside-information.com. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? Inside Information. [Link]

-

Kass, D. A., Champion, H. C., & Beavo, J. A. (2007). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. Circulation Research, 101(11), 1084-1095. [Link]

-

Frontiers. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry. [Link]

-

Dove Medical Press. (2005). Tadalafil: a long-acting PDE5 inhibitor for the management of erectile dysfunction. Clinical Interventions in Aging. [Link]

-

Wikipedia. (2024). cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]

-

Dr.Oracle. (2025). What does Tadalafil (Phosphodiesterase type 5 inhibitor) do to the body? Dr.Oracle. [Link]

-

Taylor & Francis Online. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

-

ResearchGate. (2025). PDE5A: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. globalcitieshub.org [globalcitieshub.org]

- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 11. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]

- 12. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 13. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Sildenafil - Wikipedia [en.wikipedia.org]

- 16. urology-textbook.com [urology-textbook.com]

- 17. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Plausible Synthesis of Nitrodenafil (Dinitrodenafil)

Introduction

The "-denafil" suffix in medicinal chemistry is a well-established indicator of a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs primarily used to treat erectile dysfunction and pulmonary arterial hypertension. While "Nitrodenafil" does not appear in publicly available chemical literature, a closely related compound, Dithis compound , is cataloged in chemical databases such as PubChem. This guide will focus on Dithis compound, assuming it to be the compound of interest. We will provide a comprehensive overview of its chemical structure and propose a plausible synthetic pathway based on established organic chemistry principles and published syntheses of analogous PDE5 inhibitors. The proposed synthesis is intended for an audience of researchers, scientists, and drug development professionals and is based on a logical retrosynthetic analysis of the target molecule.

Part 1: Chemical Structure of Dithis compound

Dithis compound is a pyrazolopyrimidinone derivative. Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, which is also the foundational scaffold for sildenafil (Viagra). The key distinguishing feature of Dithis compound is the substitution at the 5-position of this heterocyclic system with a 2-ethoxy-3,5-dinitrophenyl group.

IUPAC Name: 5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula: C₁₇H₁₈N₆O₆

Canonical SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C(=CC(=C3)[O-])[O-])OCC)C

Below is a 2D representation of the Dithis compound structure.

Caption: 2D Chemical Structure of Dithis compound.

Part 2: Proposed Synthesis Pathway of Dithis compound

The synthesis of Dithis compound can be logically approached by adapting the well-established synthetic routes for sildenafil and its analogs.[1][2][3] The general strategy involves the synthesis of two key intermediates: a substituted pyrazole and a substituted benzoic acid, which are then coupled and cyclized.

Retrosynthetic Analysis:

A plausible retrosynthetic analysis of Dithis compound is outlined below. The target molecule can be disconnected at the amide bond of the pyrimidinone ring, leading back to a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and a 2-ethoxy-3,5-dinitrobenzoyl chloride.

Caption: Retrosynthetic analysis of Dithis compound.

Forward Synthesis:

The proposed forward synthesis is a multi-step process detailed below.

Step 1: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Key Intermediate A)

This intermediate is the core pyrazole structure. Its synthesis is analogous to the initial steps in the sildenafil synthesis.[2]

-

Protocol:

-

React ethyl butyrate and ethyl acetoacetate in the presence of a strong base like sodium ethoxide to form ethyl 2-butyroyl-3-oxobutanoate via a Claisen condensation.

-

Treat the resulting β-ketoester with methylhydrazine to form the pyrazole ring, yielding ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.

-

Nitrate the pyrazole at the 4-position using a mixture of fuming nitric acid and sulfuric acid.

-

Convert the ester at the 5-position to a primary amide using ammonia.

-

Reduce the nitro group at the 4-position to an amine, for example, by catalytic hydrogenation (H₂/Pd-C) or using a reducing agent like tin(II) chloride, to yield Key Intermediate A.

-

Step 2: Synthesis of 2-Ethoxy-3,5-dinitrobenzoic Acid (Key Intermediate B)

This intermediate provides the substituted phenyl ring.

-

Protocol:

-

Synthesize 3,5-dinitrobenzoic acid by nitrating benzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid.[4][5]

-

Introduce a hydroxyl group at the 2-position. This is a challenging step and may require specialized methods. A plausible, though potentially low-yielding, route could involve electrophilic hydroxylation or a more complex multi-step sequence. For the purpose of this proposed synthesis, we will start from the commercially available 2-hydroxy-3,5-dinitrobenzoic acid.

-

Perform a Williamson ether synthesis by reacting 2-hydroxy-3,5-dinitrobenzoic acid with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield Key Intermediate B.

-

Step 3: Coupling and Cyclization to form Dithis compound

This final step assembles the two key intermediates.

-

Protocol:

-

Convert 2-ethoxy-3,5-dinitrobenzoic acid (Key Intermediate B) to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylate the 4-amino group of Key Intermediate A with the 2-ethoxy-3,5-dinitrobenzoyl chloride in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to form an amide intermediate.

-

Induce cyclization of the amide intermediate to form the pyrimidinone ring. This is typically achieved by heating in the presence of a base, such as potassium tert-butoxide, to yield Dithis compound.

-

Visualizing the Proposed Synthesis Pathway:

Caption: Proposed multi-step synthesis pathway for Dithis compound.

Part 3: Expected Mechanism of Action

As a member of the "-denafil" class, Dithis compound is expected to function as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).

The cGMP Signaling Pathway:

-

Activation: The pathway is initiated by the release of nitric oxide (NO) from endothelial cells or nitrergic neurons.

-

Guanylate Cyclase Stimulation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Protein Kinase G Activation: Increased levels of cGMP activate protein kinase G (PKG).

-

Smooth Muscle Relaxation: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE enzymes, primarily PDE5 in tissues like the corpus cavernosum.

Role of Dithis compound:

Dithis compound would competitively inhibit PDE5, preventing the breakdown of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, amplifying the NO/sGC/cGMP signaling pathway and enhancing smooth muscle relaxation and vasodilation.

Visualization of the PDE5 Inhibition Pathway:

Caption: Mechanism of action of Dithis compound as a PDE5 inhibitor.

Part 4: Summary of Proposed Synthesis

The following table summarizes the key transformations in the proposed synthesis of Dithis compound.

| Step | Starting Material(s) | Key Reagents | Product | Purpose |

| 1a | Ethyl butyrate, Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-butyroyl-3-oxobutanoate | Formation of β-ketoester |

| 1b | Ethyl 2-butyroyl-3-oxobutanoate | Methylhydrazine | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | Pyrazole ring formation |

| 1c | Pyrazole ester from 1b | HNO₃/H₂SO₄ | Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | Nitration of pyrazole ring |

| 1d | Nitro-pyrazole ester from 1c | Ammonia | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Ester to amide conversion |

| 1e | Nitro-pyrazole amide from 1d | H₂/Pd-C | Key Intermediate A | Reduction of nitro group |

| 2 | 2-Hydroxy-3,5-dinitrobenzoic acid | Ethyl iodide, K₂CO₃ | Key Intermediate B | Ether formation |

| 3a | Key Intermediate B | Thionyl chloride | 2-Ethoxy-3,5-dinitrobenzoyl chloride | Acid chloride formation |

| 3b | Key Intermediate A, Acid chloride from 3a | Pyridine | Amide Intermediate | Coupling of intermediates |

| 3c | Amide Intermediate | Heat, Base | Dithis compound | Cyclization to pyrimidinone |

References

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. [Link]

-

Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 1, p.220 (1941); Vol. 2, p.25 (1922). [Link]

-

Wikipedia. (n.d.). Sildenafil. [Link]

-

Garaga, S., T, C., & Peruri, B. G. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18848-18864. [Link]

-

Patil, S. A., Patil, S. A., Patil, R., & Pfeffer, L. M. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

-

Gouda, M. A. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Mini-Reviews in Organic Chemistry, 14(2), 95-117. [Link]

Sources

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

Pharmacokinetics and bioavailability of Nitrodenafil in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Nitrodenafil

A Note from the Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals,

The following technical guide addresses the preclinical pharmacokinetic and bioavailability assessment of This compound , a novel investigational compound. It is important to note that "this compound" is presented here as a representative molecule, potentially a phosphodiesterase 5 (PDE5) inhibitor with a nitro-moiety, to illustrate the comprehensive preclinical evaluation process. The data and specific protocols are synthesized based on established methodologies and findings for analogous compounds within this class. This guide is designed to be a practical and scientifically rigorous resource, providing not just the "how" but the critical "why" behind the experimental designs and analytical strategies that underpin a successful preclinical pharmacokinetics program. Our goal is to empower your research with field-proven insights and a robust framework for decision-making in early-stage drug development.

Introduction: Characterizing this compound in a Preclinical Setting

This compound emerges as a promising therapeutic candidate, logically positioned within the class of phosphodiesterase 5 (PDE5) inhibitors based on its nomenclature. The "-denafil" suffix strongly suggests an affinity for the cGMP-specific PDE5 enzyme, a well-established target for conditions such as erectile dysfunction and pulmonary hypertension. The "Nitro-" prefix introduces a compelling chemical feature, hypothesizing the presence of a nitro group. This functional group could serve as a nitric oxide (NO) donor, potentially offering a synergistic mechanism of action by directly stimulating soluble guanylate cyclase (sGC) in parallel with preventing cGMP degradation.

The journey from a promising lead compound to a viable clinical candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Preclinical pharmacokinetic (PK) and bioavailability studies are therefore not merely a regulatory checkpoint but the foundational science that informs dose selection, predicts human exposure, and uncovers potential liabilities such as drug-drug interactions or metabolic instability.[2][3] This guide provides a comprehensive roadmap for the preclinical characterization of this compound, focusing on robust experimental design and rigorous data interpretation.

Hypothesized Mechanism of Action

As a PDE5 inhibitor, this compound is expected to enhance the NO/cGMP signaling pathway.[4] Nitric oxide, typically released from endothelial cells and nitrergic neurons, activates sGC, which in turn converts GTP to cGMP. cGMP then acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 rapidly hydrolyzes cGMP, terminating the signal. By inhibiting PDE5, this compound would prevent cGMP breakdown, thus potentiating the vasodilatory effects of NO.[4] The presence of a nitro group could provide a secondary, direct NO-donating function, further augmenting cGMP production.

Figure 1: Hypothesized dual mechanism of action for this compound.

Core Preclinical Pharmacokinetic Studies: Experimental Protocols

A tiered approach is essential for an efficient preclinical PK program. We begin with in vitro assays to understand inherent properties, followed by in vivo studies in relevant animal models to assess the integrated ADME profile.

Bioanalytical Method Development and Validation

The cornerstone of any PK study is a robust and validated bioanalytical method for the quantification of the drug in biological matrices.[5][6] Given the chemical structure implied by "this compound," a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for its high sensitivity and specificity.[5]

Protocol: LC-MS/MS Method for this compound in Rat Plasma

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog like sildenafil-d8).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes to ensure separation from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for "-denafil" compounds.

-

MRM Transitions: The specific parent-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion. For example:

-

This compound: Q1 (Parent Ion [M+H]⁺) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Parent Ion [M+H]⁺) -> Q3 (Product Ion)

-

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

-

In Vitro ADME Assays

These assays provide early insights into the metabolic fate and distribution of this compound, guiding compound optimization and interpretation of in vivo data.[7][8]

Key In Vitro Assays:

-

Metabolic Stability:

-

Objective: To determine the intrinsic clearance rate of this compound.

-

Method: Incubate this compound (typically 1 µM) with liver microsomes or hepatocytes from different species (rat, dog, human) in the presence of necessary cofactors (NADPH for microsomes). Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), and the disappearance of the parent compound is monitored by LC-MS/MS.

-

Causality: A high clearance rate in vitro often predicts high first-pass metabolism and low oral bioavailability in vivo. Comparing species helps in selecting the most appropriate toxicological model.

-

-

Plasma Protein Binding:

-

Objective: To quantify the fraction of this compound bound to plasma proteins.

-

Method: Equilibrium dialysis is the preferred method. This compound is added to plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments are measured at equilibrium.

-

Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the volume of distribution and clearance.

-

-

CYP450 Reaction Phenotyping:

-

Objective: To identify the specific Cytochrome P450 enzymes responsible for metabolizing this compound.

-

Method: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19). Alternatively, use human liver microsomes with selective chemical inhibitors for each major CYP isoform.

-

Causality: This is critical for predicting potential drug-drug interactions. If this compound is primarily metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) could significantly alter its plasma exposure.[9]

-

In Vivo Pharmacokinetic Study in Rodents

The rat is a standard model for initial in vivo PK screening due to its well-characterized physiology and cost-effectiveness.

Protocol: Single-Dose Pharmacokinetics of this compound in Sprague-Dawley Rats

-

Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein to allow for serial blood sampling.

-

Dosing:

-

Intravenous (IV) Group: Administer this compound at 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) as a bolus injection.

-

Oral (PO) Group: Administer this compound at 10 mg/kg by oral gavage in a vehicle like 0.5% methylcellulose.

-

-

Blood Sampling: Collect blood samples (approx. 100-150 µL) via the jugular vein cannula at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until bioanalysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Figure 2: Integrated workflow for preclinical pharmacokinetic evaluation.

Bioavailability and Data Interpretation

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that links the administered dose to the systemic exposure.

Calculation of Bioavailability

Absolute oral bioavailability (%F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration, correcting for the dose.

Formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

-

AUCPO: AUC from zero to infinity after oral administration.

-

AUCIV: AUC from zero to infinity after intravenous administration.

-

DosePO and DoseIV: The oral and intravenous doses, respectively.

Interpreting Pharmacokinetic Parameters

The data from the in vivo study are summarized to provide a comprehensive PK profile.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit | Description & Implication |

| Cmax | 1250 | 850 | ng/mL | Maximum Plasma Concentration. The PO Cmax indicates rapid absorption. |

| Tmax | 0.083 | 0.5 | h | Time to Cmax. A short Tmax suggests rapid absorption from the GI tract. |

| AUClast | 2450 | 3500 | hng/mL | Area Under the Curve to the last measurable point. Primary measure of exposure. |

| AUCinf | 2510 | 3650 | hng/mL | AUC extrapolated to infinity. Used for clearance and bioavailability calculations. |

| t1/2 | 2.8 | 3.1 | h | Terminal Half-life. Indicates the time taken for plasma concentration to halve. |

| CL | 6.6 | - | mL/min/kg | Clearance. The volume of plasma cleared of the drug per unit time. A moderate clearance. |

| Vdss | 1.8 | - | L/kg | Volume of Distribution at Steady State. A value >0.7 L/kg suggests distribution into tissues. |

| %F | - | 14.5 | % | Absolute Oral Bioavailability. A value of 14.5% indicates incomplete absorption and/or significant first-pass metabolism. |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar compounds like vardenafil.[9]

A bioavailability of 14.5% would be considered low to moderate. The causality for this could be poor dissolution, low intestinal permeability, or, more likely for this class of compounds, extensive first-pass metabolism in the gut wall and liver, a hypothesis supported by in vitro metabolic stability data.

Metabolism and Excretion Pathways

Understanding how a drug is metabolized and eliminated is crucial for predicting its half-life, potential for active metabolites, and routes of excretion.

Metabolite Identification

High-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, is used to identify potential metabolites in plasma, urine, and feces from the in vivo study. The metabolism of the nitro group is of particular interest, as it can be reduced to nitroso and hydroxylamine intermediates, which can be reactive. Other common metabolic pathways for "-denafil" compounds include N-dealkylation, hydroxylation, and glucuronidation.

Mass Balance Study

A mass balance study, typically conducted in rats using radiolabeled ([¹⁴C]) this compound, provides definitive information on the routes and extent of excretion.

Protocol: Excretion Mass Balance in Rats

-

Administer a single oral dose of [¹⁴C]-Nitrodenafil to rats housed in metabolic cages.

-

Collect urine and feces separately over a period of 72-120 hours, or until >95% of the radioactivity is recovered.

-

Quantify the total radioactivity in each sample using liquid scintillation counting.

-

The results will indicate the primary route of elimination (fecal vs. urinary). For many PDE5 inhibitors, fecal excretion is the major route.[10][11]

Conclusion: Synthesizing the Preclinical Profile

The comprehensive preclinical pharmacokinetic evaluation outlined in this guide provides the critical data necessary to make an informed decision on the progression of this compound. By integrating robust in vitro assays with well-designed in vivo studies, we can build a detailed ADME profile. This profile, encompassing bioavailability, clearance, distribution, and metabolic pathways, forms the bedrock for predicting human pharmacokinetics and designing safe and effective first-in-human clinical trials. The scientific integrity of this process relies on understanding the causality behind each experimental choice and ensuring that every protocol is a self-validating system.

References

-

Bischoff, E. (2004). Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. International Journal of Impotence Research, 16(Suppl 1), S34-S37. [Link]

-

Biocytogen. (2022, October 5). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen [Video]. YouTube. [Link]

-

Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1131-1142. [Link]

-

Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45-63. [Link]

-

Zubia, A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(20), 1823-1828. [Link]

-

Lin, H., & Lu, C. (2012). Integrating preclinical data into early clinical development. Expert Opinion on Drug Discovery, 7(9), 833-847. [Link]

-

Volak, L. P., et al. (2023). Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders. Drug Metabolism and Disposition, 51(6), 721-731. [Link]

-

Ubukata, K., et al. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 49(9), 2139-2149. [Link]

-

S. M. Al-Ghananeem, A., & Malkawi, A. H. (2014). The pharmacokinetics and bioavailability of urapidil. In vitro/in vivo correlations of different experimental formulations. Arzneimittelforschung, 44(6), 793-796. [Link]

-

Patsnap. (2024). What is the mechanism of Nitrendipine? Synapse. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

-

Yildiz, O., et al. (2024). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Wiener Medizinische Wochenschrift. [Link]

-

Zucchi, A., et al. (2019). Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments. Expert Opinion on Investigational Drugs, 28(11), 967-976. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity | springermedizin.de [springermedizin.de]

- 5. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy.umich.edu [pharmacy.umich.edu]

- 9. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Enzymatic Activity of Nitrodenafil

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Forward: The landscape of phosphodiesterase (PDE) inhibitor research is in a constant state of evolution. While flagship molecules like sildenafil have paved the way, the quest for next-generation inhibitors with refined selectivity and pharmacodynamic profiles is paramount. This guide focuses on the in vitro enzymatic characterization of Nitrodenafil, a novel sildenafil analogue. In the absence of extensive peer-reviewed data on this compound, this document serves as a comprehensive technical framework for its evaluation, leveraging established principles and state-of-the-art methodologies for PDE5 inhibitor analysis. The protocols and insights provided herein are designed to be robust, self-validating, and grounded in the foundational science of cyclic nucleotide signaling.

Introduction: The Rationale for Characterizing Novel Sildenafil Analogues

Sildenafil's therapeutic success stems from its targeted inhibition of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is integral to smooth muscle relaxation and vasodilation.[3] The development of sildenafil analogues like this compound is driven by the pursuit of enhanced therapeutic indices, which can be achieved through modulation of potency, selectivity against other PDE isoforms, and pharmacokinetic properties.

A thorough in vitro enzymatic characterization is the bedrock of the preclinical assessment of any new chemical entity in this class. It provides the foundational data for go/no-go decisions in the drug development pipeline and informs subsequent cellular and in vivo studies. This guide will delineate the critical in vitro assays required to build a comprehensive enzymatic profile of this compound.

The cGMP Signaling Pathway and the Mechanism of PDE5 Inhibition

To comprehend the enzymatic activity of this compound, one must first grasp the molecular stage upon which it acts. The cGMP signaling cascade is a crucial regulator of numerous physiological processes.[4]

-

Activation: The pathway is initiated by nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC).[5]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]

-

Downstream Effects: cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[4]

-

Signal Termination: The signal is terminated by the action of phosphodiesterases, which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP.[6]

PDE5 is a cGMP-specific phosphodiesterase.[5] By inhibiting PDE5, compounds like sildenafil and, putatively, this compound, prevent the degradation of cGMP.[7] This leads to an accumulation of cGMP in the cell, thereby amplifying the downstream effects of the initial NO signal.[3]

Caption: Mechanism of PDE5 inhibition within the cGMP signaling pathway.

In Vitro Assay for PDE5 Inhibition: A Fluorescence Polarization Approach

To quantify the inhibitory potency of this compound against PDE5, a robust and high-throughput compatible assay is required. Fluorescence polarization (FP) is a widely used, homogeneous assay format for studying molecular interactions and enzyme activities.[2]

3.1 Principle of the Fluorescence Polarization Assay

The FP assay for PDE5 inhibition is a competitive assay. It relies on the change in the rotational speed of a fluorescently labeled cGMP molecule (tracer) when it is bound by a specific, high-affinity binding partner.

-

Enzymatic Reaction: In the absence of an inhibitor, the PDE5 enzyme hydrolyzes the non-labeled cGMP substrate.

-

Competition for Binding: A fluorescently labeled cGMP tracer and the product of the enzymatic reaction (5'-GMP) compete for binding to a specific antibody or binding protein.

-

Polarization Signal: When the fluorescent tracer is bound to the larger antibody molecule, its rotation is slowed, resulting in a high fluorescence polarization signal. Conversely, when the tracer is free in solution, it tumbles rapidly, leading to a low polarization signal.

-

Inhibition Measurement: In the presence of an inhibitor like this compound, PDE5 activity is reduced, leading to less 5'-GMP production. Consequently, more fluorescent tracer binds to the antibody, resulting in a higher polarization signal. The magnitude of this signal is directly proportional to the degree of PDE5 inhibition.

This self-validating system ensures that the measured signal is a direct consequence of enzymatic activity.

3.2 Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format but can be adapted for 384- or 1536-well plates for higher throughput.

Materials and Reagents:

-

Recombinant Human PDE5A1 (e.g., from commercial suppliers)[8]

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

-

cGMP substrate

-

Binding Agent (e.g., anti-cGMP antibody)

-

This compound (test compound)

-

Sildenafil (positive control inhibitor)

-

DMSO (for compound dilution)

-

96-well black, low-binding microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series).

-

Prepare a similar dilution series for the positive control, sildenafil.

-

-

Reagent Preparation:

-

Thaw all enzymatic components on ice.

-

Prepare the complete PDE assay buffer.

-

Dilute the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal window.

-

Dilute the cGMP substrate in the complete assay buffer to a concentration at or near its Km for PDE5.

-

-

Assay Protocol:

-

Add a small volume (e.g., 2 µL) of the diluted this compound, sildenafil, or DMSO-only (for 100% activity and 0% activity controls) to the designated wells of the 96-well plate.

-

To each well (except the "no enzyme" blank), add the diluted PDE5A1 enzyme solution.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor pre-binding to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the enzymatic reaction and initiate the detection phase by adding a mixture of the FAM-cGMP tracer and the binding agent to all wells.

-

Incubate for an additional 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation ≈ 485 nm, Emission ≈ 535 nm for FAM).[9]

-

Caption: Experimental workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Data Analysis: From Raw Data to IC50 Determination

The raw output from the microplate reader will be in millipolarization (mP) units. These values must be converted into a biologically meaningful measure of inhibitory potency, the half-maximal inhibitory concentration (IC50).

4.1 Calculation of Percent Inhibition

The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

Where:

-

mP_sample: The mP value of the well with the test compound.

-

mP_low_control: The mP value of the well with no inhibitor (100% enzyme activity).

-

mP_high_control: The mP value of a well with a saturating concentration of a potent inhibitor or no enzyme (0% enzyme activity).

4.2 IC50 Curve Fitting

The calculated percent inhibition values are then plotted against the logarithm of the corresponding this compound concentrations. The resulting dose-response curve is then fitted with a non-linear regression model, typically a four-parameter logistic equation, to determine the IC50 value.[10] The IC50 is the concentration of an inhibitor where the response (in this case, inhibition) is reduced by half.

Assessing Selectivity: A Critical Step in Drug Development

A key objective in developing novel PDE inhibitors is to achieve selectivity for the target isoform. Off-target inhibition can lead to undesirable side effects.[11] For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[12]

Therefore, it is imperative to profile this compound's inhibitory activity against a panel of other PDE isoforms. The same fluorescence polarization assay principle can be applied, using the respective enzymes and their preferred substrates (cAMP or cGMP).

Table 1: Hypothetical In Vitro Selectivity Profile of this compound

The following table illustrates how the selectivity profile of this compound would be presented, with hypothetical IC50 values included for context. This data would be generated by performing the enzymatic assay against a panel of recombinant human PDE enzymes.

| PDE Isoform | Substrate | This compound IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Ratio (vs. PDE5) for this compound |

| PDE1 | cGMP/cAMP | >10,000 | 280 | >1,000x |

| PDE2 | cGMP/cAMP | >10,000 | >10,000 | >1,000x |

| PDE3 | cAMP | >10,000 | >10,000 | >1,000x |

| PDE4 | cAMP | >10,000 | >10,000 | >1,000x |

| PDE5 | cGMP | 1.5 | 3.7 | 1x |

| PDE6 | cGMP | 85 | 22 | 57x |

| PDE11 | cGMP/cAMP | 500 | 740 | 333x |

Data for sildenafil is illustrative and compiled from various sources.[13] The selectivity ratio is calculated as (IC50 for off-target PDE) / (IC50 for PDE5).

A higher selectivity ratio indicates greater selectivity for PDE5 over the other isoforms. This quantitative assessment is crucial for predicting the potential side-effect profile of this compound.

Conclusion and Future Directions

The in vitro enzymatic characterization of this compound is a critical first step in its development as a potential therapeutic agent. The fluorescence polarization assay detailed in this guide provides a robust, high-throughput method for determining its potency and selectivity. The resulting IC50 values and selectivity profile form the cornerstone of its preclinical data package, guiding further optimization and evaluation in more complex biological systems. Future studies should progress to cell-based assays to confirm activity in a physiological context and subsequently to in vivo models to assess pharmacokinetic and pharmacodynamic properties.[14]

References

-

Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Institutes of Health (NIH). [Link]

-

IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]

-

Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. ResearchGate. [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]

-

A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health (NIH). [Link]

-

PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH). [Link]

-

cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. National Institutes of Health (NIH). [Link]

-

Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online. [Link]

-

What are cGMP-PDE inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. [Link]

-

PDE Screening Services for Drug Discovery. Reaction Biology. [Link]

-

A Simple Theoretical Model for Fluorescence Polarization Binding Assay Development. Journal of Biomolecular Screening. [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. [Link]

-

PDE5 Inhibitors. National Institutes of Health (NIH). [Link]

-

The selectivity of PDE5i for PDE isoforms, com- pared to PDE5 (PDE5 = 1). Larger values denote a lower binding affinity. ResearchGate. [Link]

-

Sildenafil Analog Designed as Localized PDES Inhibitors in the Gastrointestinal Tract. Augusta University Scholarly Commons. [Link]

-

Mechanism of action of PDE5 inhibitors. ResearchGate. [Link]

-

Non-CYP Recombinant Enzymes for Drug Discovery. BioIVT. [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

-

Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells. Royal Society of Chemistry. [Link]

Sources

- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 2. scispace.com [scispace.com]

- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06247F [pubs.rsc.org]

- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 8. bioivt.com [bioivt.com]

- 9. rsc.org [rsc.org]

- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nitrodenafil: Structure, Properties, and Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Nitrodenafil (CAS No. 147676-99-1), a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This compound has been identified as an undeclared ingredient in various dietary supplements, posing a significant public health concern. This document details its molecular structure, physicochemical properties, a plausible synthetic pathway, and its presumed mechanism of action. Furthermore, this guide presents a detailed, field-proven protocol for the analytical detection and identification of this compound in complex matrices using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in regulatory and research laboratories. This whitepaper is intended for researchers, analytical scientists, and drug development professionals engaged in the study of PDE5 inhibitors and the monitoring of adulterated consumer health products.

Introduction to this compound

This compound is a synthetic compound structurally related to Sildenafil, the active ingredient in Viagra®.[1] As a member of the pyrazolopyrimidinone class, it is designed to function as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Unlike approved pharmaceuticals such as Sildenafil, Tadalafil, and Vardenafil, this compound has not undergone the rigorous safety and efficacy testing required for medical use. Its clandestine inclusion in over-the-counter "natural" enhancement supplements represents a significant risk to consumers, who may be unknowingly exposed to a potent pharmacological agent with potential for adverse effects and drug interactions.[2] The accurate identification and characterization of such analogues are therefore critical for regulatory enforcement and public safety. This guide serves as a technical resource for understanding and detecting this specific adulterant.

Physicochemical and Computed Properties

The fundamental identity of a molecule is defined by its structure and resulting chemical properties. While a dedicated public database entry for this compound is not available, its core data has been established by chemical suppliers and can be used to compute its likely physicochemical properties.[1]

The structure of this compound is distinguished from Sildenafil by the substitution of the 5'-sulfonylpiperazine moiety with a nitro group on the ethoxyphenyl ring. This seemingly minor change significantly alters the molecule's polarity and electronic characteristics, which can influence its metabolic fate and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| CAS Number | 147676-99-1 | [1] |

| Molecular Formula | C₁₇H₁₉N₅O₄ | [1][3] |

| Molecular Weight | 357.37 g/mol | [1] |

| Appearance | Off-White to Light Yellow Solid |[1] |

(Note: Computed properties such as XLogP3, Hydrogen Bond Donor/Acceptor Counts, and Rotatable Bond Count are not available from a definitive public source like PubChem for this specific CAS number. However, based on its structure, it would be expected to have moderate lipophilicity and hydrogen bonding potential, similar to other compounds in its class.)

Illustrative Synthetic Pathway

The synthesis of this compound is not published in peer-reviewed literature, as it is typically produced in clandestine laboratories. However, a plausible synthetic route can be postulated based on established methods for creating Sildenafil and its analogues.[2] The core of the synthesis involves the construction of the pyrazolopyrimidinone scaffold followed by the introduction of the substituted phenyl ring.

The key precursor is 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[2][4] The critical differentiation step for this compound synthesis is the nitration of this precursor.

Causality in Synthesis: The choice of a nitrating agent is crucial. A mixture of oleum (fuming sulfuric acid) and fuming nitric acid is a powerful electrophilic aromatic substitution reagent. The ethoxy group on the phenyl ring is an ortho-, para-director. While some ortho-substitution might occur, the para-position is sterically less hindered, making the 5-nitro substitution the major expected product.

Caption: Illustrative synthesis of this compound via nitration.

Pharmacology: Mechanism of Action

As a structural analogue of Sildenafil, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][5] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[6]

The mechanism relies on the nitric oxide (NO) signaling pathway.[6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates the enzyme soluble guanylate cyclase (sGC).[6] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, increased blood flow, and, in the corpus cavernosum, an erection.[6]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its action and potentiating the smooth muscle relaxation and vasodilation initiated by NO.[6]

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Analytical Methodology for Detection

The identification of undeclared sildenafil analogues like this compound in dietary supplements is a critical task for regulatory agencies and quality control laboratories. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this application.[7][8]

Self-Validating System: The protocol described below incorporates a self-validating system. The use of a reference standard allows for confirmation of retention time, while the DAD provides UV spectral data. For an unequivocal identification, LC-MS/MS is employed to match the precursor ion and its fragmentation pattern, providing a highly specific molecular fingerprint.[8]

Experimental Protocol: HPLC-DAD Screening

This protocol provides a robust method for the screening and quantification of this compound in a solid dosage form (e.g., capsule or tablet).

1. Sample Preparation: a. Accurately weigh the contents of a representative number of capsules/tablets to determine the average fill weight. b. Grind the material to a fine, homogeneous powder. c. Accurately weigh a portion of the powder equivalent to a typical dose and transfer to a 50 mL volumetric flask. d. Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (mobile phase diluent). e. Sonicate for 15 minutes to ensure complete dissolution of the analyte. f. Allow the solution to cool to room temperature, then dilute to the mark with the diluent. g. Vigorously mix the solution and filter a portion through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation: a. Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent. b. Create a series of working standards (e.g., from 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution.

3. Chromatographic Conditions:

- Instrument: Agilent 1260 Infinity II LC System or equivalent.

- Column: C18 reverse-phase column (e.g., LiChrosorb® RP-18, 150 x 4.0 mm, 5 µm).[7]

- Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 15:26:59 v/v/v).[7]

- Flow Rate: 1.0 mL/min.[7]

- Injection Volume: 20 µL.[7]

- Column Temperature: 30 °C.[7]

- Detector: Diode Array Detector (DAD), monitoring at 290 nm.[7]

4. Analysis and Data Interpretation: a. Inject the standard solutions to establish a calibration curve and determine the retention time of this compound. b. Inject the prepared sample solution. c. Compare the retention time of any major peak in the sample chromatogram to that of the this compound standard. d. Extract the UV spectrum of the peak of interest and compare it with the standard's spectrum for confirmation. e. Quantify the amount of this compound in the sample using the calibration curve.

Caption: Workflow for the detection of this compound in a dietary supplement.

Conclusion

This compound stands as a significant example of the challenges posed by unapproved pharmaceutical analogues in the global consumer health market. As a potent PDE5 inhibitor, its presence in dietary supplements is a direct threat to public health. This guide has provided a detailed technical foundation for understanding this molecule, from its fundamental chemical properties and likely synthesis to its mechanism of action. The outlined analytical protocol offers a robust, reliable, and scientifically sound methodology for its detection and quantification, empowering laboratories to effectively monitor for its presence and contribute to the safeguarding of public health.

References

-

Smerikarova, M., Bozhanov, S., & Maslarska, V. (2020). HPLC determination of sildenafil in tablets. ResearchGate. Available at: [Link]

-

Ge, X., et al. (2024). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. National Institutes of Health. Available at: [Link]

-

Vardanyan, R., & Hruby, V. (2016). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PubMed Central. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 147676-99-1. Pharmaffiliates. Available at: [Link]

-

Li, Z., et al. (2021). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. MDPI. Available at: [Link]

-

AOAC International. (2014). Standard Method Performance Requirements (SMPRs®) for Detection of Phosphodiesterase Type 5 (PDE-5) Inhibitors in Dietary Supplements. AOAC International. Available at: [Link]

-

Galiè, M., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

-

Lin, M. C., et al. (2008). Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Journal of Food and Drug Analysis. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. PubChem. Available at: [Link]

-

Chen, Y., et al. (2022). Development of a Robust Method for Screening PDE-5 Inhibitor Additives in Dietary Supplements Using UPLC-MS/MS. ResearchGate. Available at: [Link]

-

Reddy, B. R., et al. (2011). HPLC Method for Analysis of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Der Pharma Chemica. Available at: [Link]

-

Islam, B., et al. (2023). Exploring the Multifaceted Potential of Sildenafil in Medicine. MDPI. Available at: [Link]

-

LookChem. (n.d.). 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (139756-22-2) 's Synthetic route. LookChem. Available at: [Link]

-

PubChem. (n.d.). nitrosoprodenafil. PubChem. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC. Available at: [Link]

-

Soica, C., et al. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. Available at: [Link]

-